molecular formula C28H30N4O4S B2645333 2-({[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-[3-(2-oxopyrrolidin-1-yl)propyl]-3,4-dihydroquinazolin-4-one CAS No. 1114828-05-5

2-({[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-[3-(2-oxopyrrolidin-1-yl)propyl]-3,4-dihydroquinazolin-4-one

Cat. No.: B2645333
CAS No.: 1114828-05-5
M. Wt: 518.63
InChI Key: HVJKDMBCLGIAGL-UHFFFAOYSA-N
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Description

2-({[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-[3-(2-oxopyrrolidin-1-yl)propyl]-3,4-dihydroquinazolin-4-one is a useful research compound. Its molecular formula is C28H30N4O4S and its molecular weight is 518.63. The purity is usually 95%.
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Scientific Research Applications

Pharmacological Properties

  • Quinazoline derivatives have been explored for their antimicrobial, analgesic, and anti-inflammatory properties. A study synthesized a series of quinazoline-4-one/4-thione derivatives, including those with a quinazolin-4(3H)-one structure. These compounds were found to exhibit significant antimicrobial, analgesic, and anti-inflammatory activities, highlighting their potential as a source for the development of new pharmacological compounds (Dash, Dash, Laloo, & Medhi, 2017).

H1-Antihistaminic Activity

  • Novel quinazolin-4(3H)-ones have been investigated as H1-antihistaminic agents. These compounds were tested in vivo on guinea pigs and showed significant protection against histamine-induced bronchospasm. One compound, in particular, demonstrated high activity with minimal sedation, suggesting its potential as a new class of H1-antihistaminic agents (Alagarsamy & Parthiban, 2013).

Anti-Tubercular Agents

  • Quinazoline derivatives have been synthesized and evaluated for anti-tubercular activity against Mycobacterium tuberculosis. Some of these compounds showed significant activity at certain concentrations, suggesting their potential as anti-tubercular agents (Maurya et al., 2013).

Antimicrobial Evaluation

  • A novel series of polynuclear pyrido[1',2':2,3][1,2,4]triazolo[1,5-c]quinazolines were synthesized and tested for antimicrobial activity. These compounds hold potential for further exploration in antimicrobial research (El‐Kazak & Ibrahim, 2013).

Antioxidant Properties

  • Quinazolin-4(3H)-ones have been studied for their antioxidant properties. The structure-antioxidant activity relationships were explored, identifying certain derivatives with potent antioxidant and metal-chelating properties (Mravljak, Slavec, Hrast, & Sova, 2021).

Analgesic Activity

  • Compounds with a 4(3H)-quinazolinone ring have been reported to have various biological activities, including analgesic activity. A study synthesized derivatives of this compound and found them to exhibit significant analgesic activity in comparison to standard analgesic drugs (Osarodion, 2023).

Synthesis of Fused Derivatives

  • Research on the synthesis of thiazoles and fused derivatives with antimicrobial activities has been conducted. These derivatives were tested for their efficacy against bacterial and fungal strains, indicating the diverse applicability of these compounds (Wardkhan, Youssef, Hamed, & Ouf, 2008).

Properties

IUPAC Name

2-[[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-3-[3-(2-oxopyrrolidin-1-yl)propyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30N4O4S/c1-3-35-21-13-11-20(12-14-21)26-29-24(19(2)36-26)18-37-28-30-23-9-5-4-8-22(23)27(34)32(28)17-7-16-31-15-6-10-25(31)33/h4-5,8-9,11-14H,3,6-7,10,15-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVJKDMBCLGIAGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NC(=C(O2)C)CSC3=NC4=CC=CC=C4C(=O)N3CCCN5CCCC5=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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